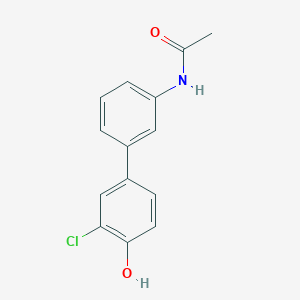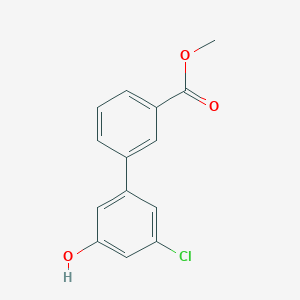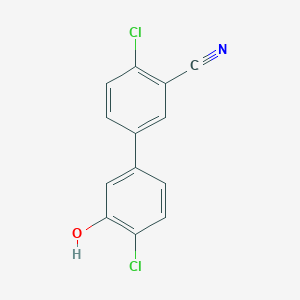![molecular formula C14H12ClNO2 B6381553 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-10-0](/img/structure/B6381553.png)
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-Cl-5-MAP) is a phenolic compound belonging to the family of N-methylaminocarbonyl compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. 3-Cl-5-MAP has been extensively studied in terms of its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.
Scientific Research Applications
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. The compound has been used to study the mechanism of action of several drugs, such as imatinib, and to evaluate the in vitro cytotoxicity of several compounds. It has also been used in the synthesis of several compounds, such as antifungal agents, and to study the metabolism of several drugs.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, leading to the inhibition of their activity. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to interact with several cellular receptors, such as the serotonin receptor, leading to the modulation of their activity.
Biochemical and Physiological Effects
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes, such as cytochrome P450 enzymes, and to modulate the activity of several cellular receptors, such as the serotonin receptor. Additionally, 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a useful reagent for laboratory experiments due to its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is highly toxic and should only be handled with appropriate safety measures.
Future Directions
There are several potential future directions for the use of 3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. One potential direction is the use of the compound as a drug delivery system, as it has been shown to interact with several cellular receptors. Additionally, the compound could be used to study the metabolism of drugs, as well as to study the mechanism of action of several compounds. Additionally, the compound could be used in the synthesis of new compounds, such as antifungal agents. Finally, the compound could be used to study the biochemical and physiological effects of several compounds.
Synthesis Methods
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 5-chloro-3-nitrophenol with N-methylmorpholine in an aqueous solution. This reaction is followed by the addition of sodium hydroxide and the subsequent formation of 3-chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol. The second step involves the removal of the methyl group from the N-methylaminocarbonyl group, which is achieved by the addition of hydrochloric acid and the subsequent formation of the desired product.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHWSJNUDJACOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686036 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1262003-10-0 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)

![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)

![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)





